molecular formula C24H24N2O3 B238204 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide

3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide

Cat. No. B238204
M. Wt: 388.5 g/mol
InChI Key: ASELUOQFSNHERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as BI-78D3, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in the progression of cancer. In addition, the compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway involved in the protection against oxidative stress.
Biochemical and Physiological Effects
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been found to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide. One of the future directions is to investigate the potential of the compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method to obtain higher yields of the compound. In addition, further studies are needed to investigate the safety and toxicity of the compound in vivo. Finally, the potential of the compound as a drug candidate should be explored further, and clinical trials should be conducted to evaluate its efficacy and safety in humans.
Conclusion
In conclusion, 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. The compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. While the compound has some limitations, it has great potential for future research and development as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-(isobutyrylamino)phenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to obtain the maximum yield of the compound.

Scientific Research Applications

3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. The compound has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders.

properties

Product Name

3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-11-13-21(14-12-20)26-24(28)19-9-6-10-22(15-19)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

ASELUOQFSNHERM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.